molecular formula C16H17N3 B1679964 Normirtazapine CAS No. 61337-68-6

Normirtazapine

Cat. No.: B1679964
CAS No.: 61337-68-6
M. Wt: 251.33 g/mol
InChI Key: FGLAMNFOHWVQOH-UHFFFAOYSA-N
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Description

Normirtazapine, also known as N-desmethylmirtazapine, is a metabolite of the antidepressant mirtazapine. It is a tetracyclic compound that plays a significant role in the pharmacological profile of mirtazapine. This compound is known for its antidepressant and anxiolytic properties, contributing to the overall therapeutic effects of mirtazapine.

Mechanism of Action

Target of Action

Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.

Mode of Action

This compound acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .

Biochemical Pathways

This compound undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .

Result of Action

The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by this compound leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .

Action Environment

The ability of this compound to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of this compound . Additionally, liver and renal function can impact the metabolism and elimination of this compound .

Biochemical Analysis

Biochemical Properties

Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Normirtazapine is synthesized through the demethylation of mirtazapine. The process involves the removal of a methyl group from the nitrogen atom in the mirtazapine molecule. This can be achieved using various demethylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specific catalysts and solvents to ensure high yield and purity. The process is typically carried out in large-scale reactors with precise temperature and pressure controls to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Normirtazapine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Normirtazapine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of mirtazapine metabolism.

    Biology: this compound is studied for its effects on neurotransmitter systems and its role in modulating synaptic transmission.

    Medicine: It is investigated for its potential therapeutic effects in treating depression, anxiety, and other mood disorders.

    Industry: this compound is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

    Mirtazapine: The parent compound from which normirtazapine is derived.

    Mianserin: Another tetracyclic antidepressant with a similar mechanism of action.

    Norquetiapine: An active metabolite of quetiapine with antidepressant properties.

Comparison: this compound is unique in its dual mechanism of action, which involves both noradrenergic and serotonergic pathways. Unlike mianserin, which primarily affects serotonin receptors, this compound also significantly influences norepinephrine release. Compared to norquetiapine, this compound has a distinct receptor binding profile, contributing to its unique therapeutic effects.

Properties

IUPAC Name

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLAMNFOHWVQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009940
Record name Normirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-68-6
Record name Demethylmirtazapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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